

Application Notes and Protocols for the Preparation of IR-825 Loaded Liposomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic agents make them ideal drug delivery systems. **IR-825** is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an excellent photothermal agent for therapeutic applications. When encapsulated within liposomes, the stability and biocompatibility of **IR-825** are enhanced, and its circulation time *in vivo* can be prolonged, allowing for effective accumulation in target tissues, such as tumors. Upon irradiation with an NIR laser, **IR-825** converts light energy into heat, inducing localized hyperthermia and subsequent cell death. This document provides detailed protocols for the preparation and characterization of **IR-825** loaded liposomes.

Data Presentation

The following tables summarize typical quantitative data for liposomal formulations. The specific values for **IR-825** loaded liposomes can be optimized based on the chosen lipid composition and preparation method.

Table 1: Typical Lipid Compositions for Liposome Formulation

Formulation	Lipid Composition (molar ratio)	Key Characteristics
1	DPPC:Cholesterol	Forms stable bilayers; cholesterol modulates membrane fluidity.
2	HSPC:Cholesterol:DSPE-PEG2000 (56:38:5)	PEGylated surface for prolonged circulation ("stealth" liposomes). [1]
3	DSPC:Cholesterol (2:1)	High phase transition temperature for increased stability. [1]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: Physicochemical Characteristics of Liposomal Formulations

Parameter	Typical Range	Measurement Technique
Size (Hydrodynamic Diameter)	80 - 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-10 to -30 mV (for neutral/anionic lipids)	Electrophoretic Light Scattering
Encapsulation Efficiency (EE%)	> 80% for hydrophobic drugs	UV-Vis Spectroscopy, HPLC
Drug Loading Content (LC%)	1 - 5% (w/w)	UV-Vis Spectroscopy, HPLC

Experimental Protocols

Protocol 1: Preparation of **IR-825** Loaded Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes, particularly for lipophilic drugs like **IR-825** which will be incorporated into the lipid bilayer.[\[2\]](#)

Materials:

- Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000)
- **IR-825**
- Chloroform and Methanol (or other suitable organic solvent mixture)
- Phosphate Buffered Saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Procedure:

- Lipid and Drug Dissolution: In a round-bottom flask, dissolve the desired lipids and **IR-825** in a chloroform/methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution to form a clear solution.
- Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film containing **IR-825** will form on the inner wall of the flask.

- Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
- Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid phase transition temperature. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
- Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Assemble the extruder with the desired membrane and pass the liposome suspension through it 11-21 times. Maintain the temperature above the lipid phase transition temperature throughout the extrusion process.[3]
- Purification: To remove unencapsulated **IR-825**, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.
- Storage: Store the final liposome suspension at 4°C. Do not freeze.

Protocol 2: Characterization of **IR-825** Loaded Liposomes

2.1 Size, Polydispersity Index (PDI), and Zeta Potential

- Dilute a small aliquot of the liposome suspension in PBS.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size) and PDI.
- For zeta potential measurement, dilute the sample in deionized water or a low ionic strength buffer and analyze using the same instrument equipped with an electrode for electrophoretic light scattering.

2.2 Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

This protocol involves separating the encapsulated **IR-825** from the unencapsulated (free) drug and then quantifying both.

Materials:

- **IR-825** loaded liposome suspension
- Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO) or size exclusion chromatography columns
- Methanol or another suitable organic solvent to lyse the liposomes
- UV-Vis Spectrophotometer

Procedure:

- Separation of Free Drug:
 - Centrifugation Method: Place a known volume of the liposome suspension into a centrifugal filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free, unencapsulated **IR-825**.
 - Size Exclusion Chromatography: Pass a known volume of the liposome suspension through a pre-packed size exclusion column. The liposomes will elute first, followed by the free drug. Collect the fractions containing the liposomes.
- Quantification of Free Drug: Measure the absorbance of the filtrate (from centrifugation) or the later fractions (from chromatography) using a UV-Vis spectrophotometer at the maximum absorbance wavelength of **IR-825**. Determine the concentration of free **IR-825** using a standard curve.
- Quantification of Total Drug: Take a known volume of the original (unpurified) liposome suspension and add an excess of methanol to disrupt the liposomes and release the encapsulated **IR-825**. Measure the absorbance to determine the total concentration of **IR-825**.
- Calculations:

- Encapsulation Efficiency (EE%): $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$
- Drug Loading Content (LC%): $LC\% = (Mass\ of\ Encapsulated\ Drug / Total\ Mass\ of\ Lipids) \times 100$

2.3 In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of **IR-825** from the liposomes over time.[4]

Materials:

- **IR-825** loaded liposome suspension
- Dialysis tubing (e.g., 12-14 kDa MWCO)
- Release buffer (e.g., PBS pH 7.4, or an acidic buffer like pH 5.5 to simulate the tumor microenvironment)
- Shaking incubator or water bath
- UV-Vis Spectrophotometer

Procedure:

- Pipette a known volume and concentration of the **IR-825** loaded liposome suspension into a dialysis bag.
- Seal the dialysis bag and place it into a larger container with a known volume of release buffer.
- Incubate the system at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer to determine the concentration of released **IR-825**.

- Calculate the cumulative percentage of drug release at each time point.

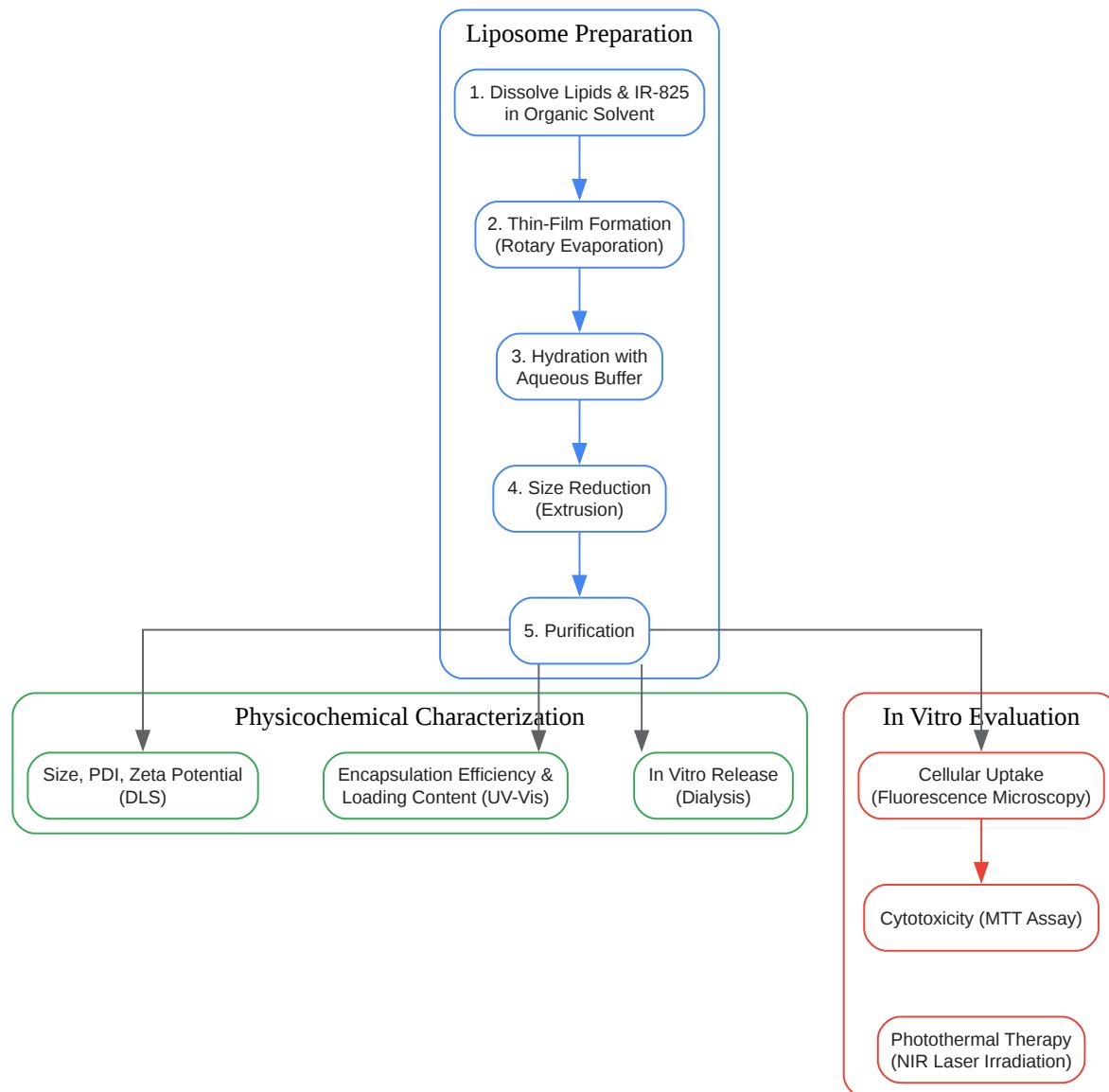
Protocol 3: In Vitro Cellular Studies

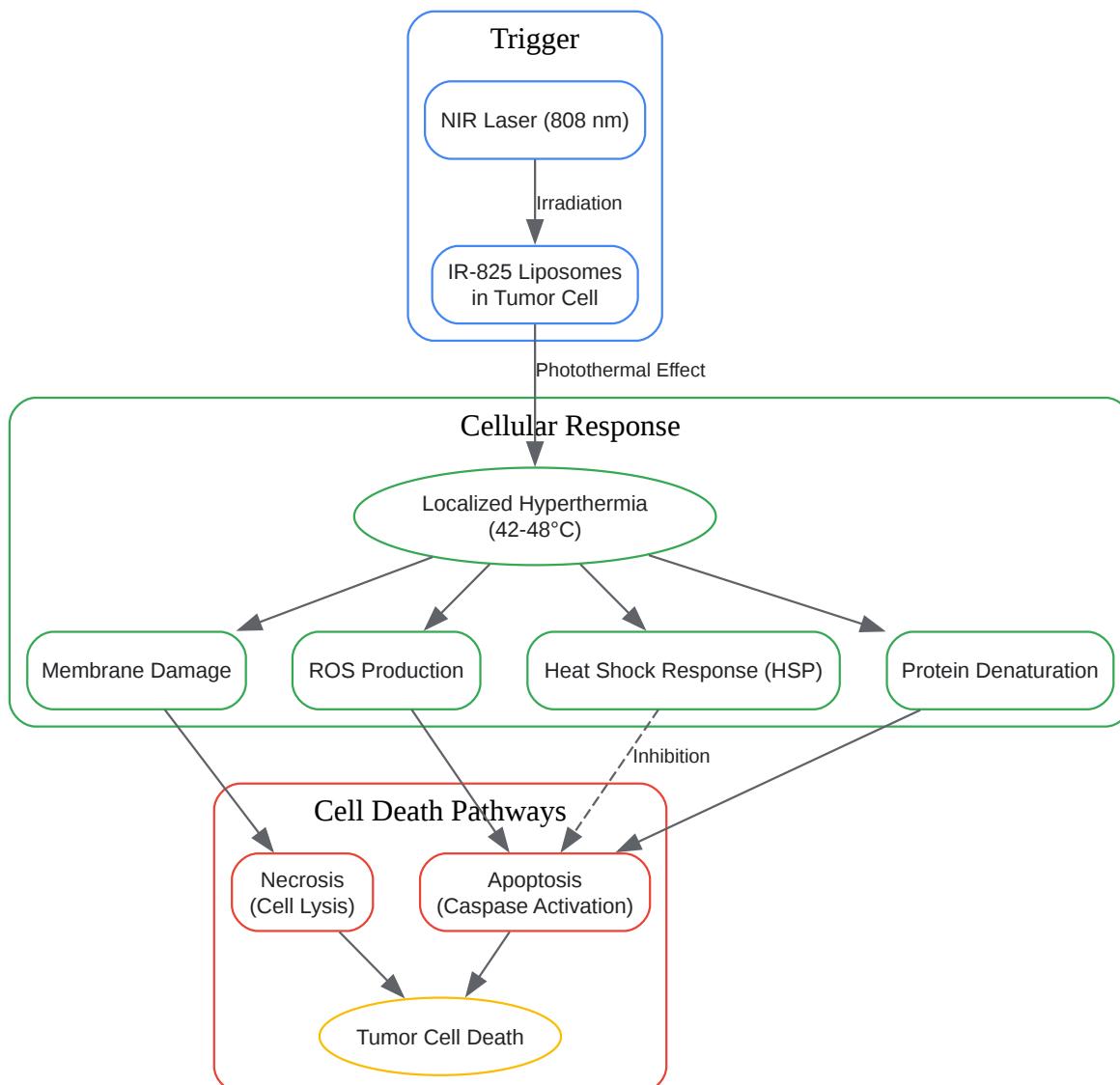
3.1 Cell Culture

- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, U87-MG for glioblastoma) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

3.2 Cytotoxicity Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of free **IR-825** and **IR-825** loaded liposomes. Include untreated cells as a control.
- For the photothermal therapy groups, after a suitable incubation period (e.g., 4-6 hours) to allow for liposome uptake, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a short duration (e.g., 5 minutes).
- Incubate the cells for a further 24-48 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control group.


3.3 Cellular Uptake Study


- Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat the cells with **IR-825** loaded liposomes for various time points (e.g., 1, 4, 12 hours).
- After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

- Fix the cells with 4% paraformaldehyde.
- Stain the cell nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the cellular uptake of the red-fluorescent **IR-825** using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Preparation of IR-825 Loaded Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554104#preparing-ir-825-loaded-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com